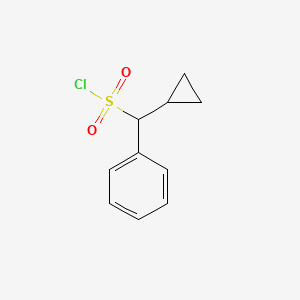
Cyclopropyl(phenyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(phenyl)methanesulfonyl chloride is an organosulfur compound that features a cyclopropyl group, a phenyl group, and a methanesulfonyl chloride moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopropyl(phenyl)methanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclopropyl(phenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Cyclopropyl(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form sulfene intermediates.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Bases: Triethylamine, pyridine
Nucleophiles: Alcohols, amines, thiols
Solvents: Dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with alcohols can yield methanesulfonates, while reaction with amines can produce sulfonamides.
科学研究应用
Cyclopropyl(phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of cyclopropyl(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can undergo nucleophilic attack, leading to the formation of various products. The cyclopropyl and phenyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the cyclopropyl and phenyl groups.
Tosyl chloride: Contains a toluene group instead of the cyclopropyl and phenyl groups.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of the cyclopropyl and phenyl groups.
Uniqueness
Cyclopropyl(phenyl)methanesulfonyl chloride is unique due to the presence of both cyclopropyl and phenyl groups, which can impart distinct steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C10H11ClO2S |
|---|---|
分子量 |
230.71 g/mol |
IUPAC 名称 |
cyclopropyl(phenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI 键 |
DJMIKWJDHIFCES-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2=CC=CC=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















